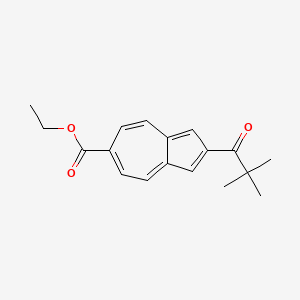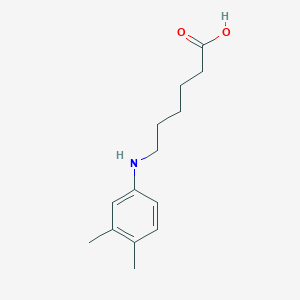
6-(3,4-Dimethylanilino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dimethylanilino)hexanoic acid is an organic compound with the molecular formula C14H21NO2. It is a derivative of hexanoic acid, where the amino group is substituted with a 3,4-dimethylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylanilino)hexanoic acid typically involves the reaction of 3,4-dimethylaniline with hexanoic acid or its derivatives. One common method is the amidation reaction, where 3,4-dimethylaniline reacts with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dimethylanilino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
6-(3,4-Dimethylanilino)hexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-(3,4-Dimethylanilino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. For example, it may inhibit certain enzymes by blocking their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Denatonium: Known for its extreme bitterness, denatonium is used as a deterrent in various products.
Aminocaproic acid: This compound is used as an antifibrinolytic agent and has applications in medicine
Uniqueness
6-(3,4-Dimethylanilino)hexanoic acid is unique due to its specific structural features and chemical propertiesIts versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Propriétés
Numéro CAS |
918133-12-7 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
6-(3,4-dimethylanilino)hexanoic acid |
InChI |
InChI=1S/C14H21NO2/c1-11-7-8-13(10-12(11)2)15-9-5-3-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3,(H,16,17) |
Clé InChI |
FUYMNGLSRXWROV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NCCCCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
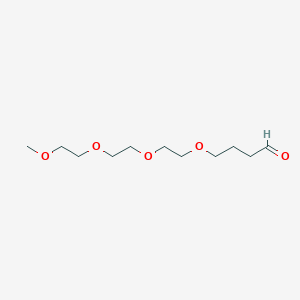
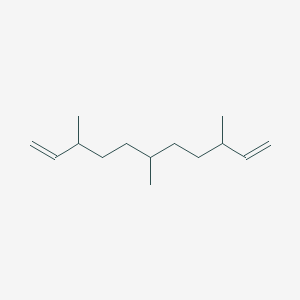
silane](/img/structure/B14180491.png)
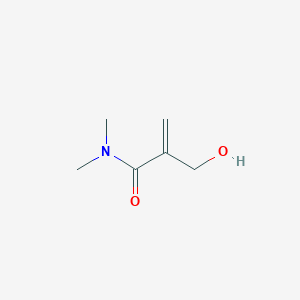
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
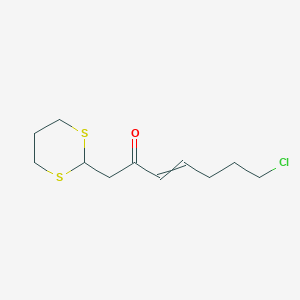
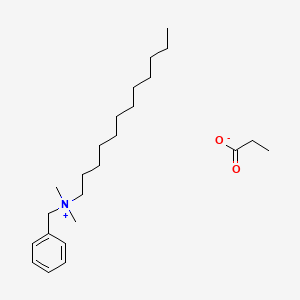
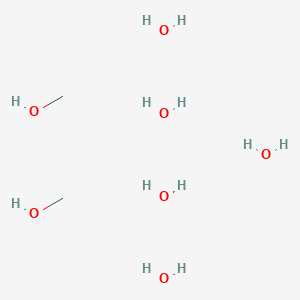
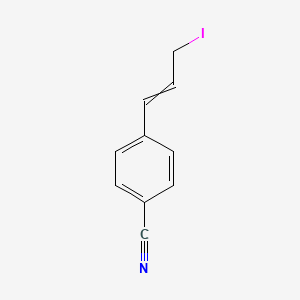
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)

